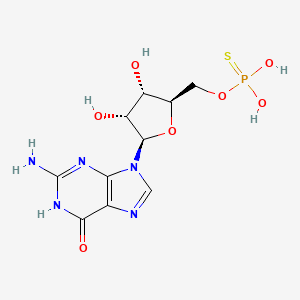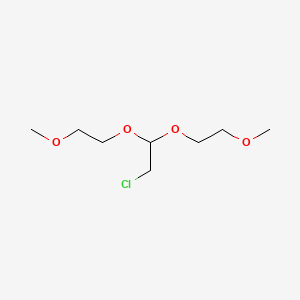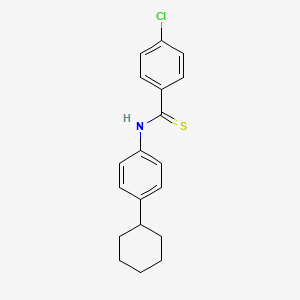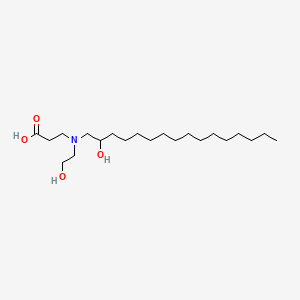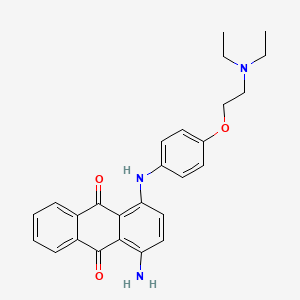
1-Amino-4-(4-((2-diethylamino)ethoxy)phenylamino)anthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化学反応の分析
EINECS 281-561-0 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives and intermediates that are useful in various industrial applications .
科学的研究の応用
EINECS 281-561-0 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be used in the development of pharmaceuticals or as a tool in biochemical research. Industrially, it is utilized in the production of various materials and chemicals .
類似化合物との比較
EINECS 281-561-0 can be compared with other similar compounds listed in the European Inventory of Existing Commercial Chemical Substances. These similar compounds include those with comparable chemical structures and properties. The uniqueness of EINECS 281-561-0 lies in its specific applications and the particular reactions it undergoes .
List of Similar Compounds:- Amyl nitrite
- Bismuth tetroxide
- Mercurous oxide
- Various other compounds listed in the EINECS inventory .
特性
CAS番号 |
83968-81-4 |
|---|---|
分子式 |
C26H27N3O3 |
分子量 |
429.5 g/mol |
IUPAC名 |
1-amino-4-[4-[2-(diethylamino)ethoxy]anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C26H27N3O3/c1-3-29(4-2)15-16-32-18-11-9-17(10-12-18)28-22-14-13-21(27)23-24(22)26(31)20-8-6-5-7-19(20)25(23)30/h5-14,28H,3-4,15-16,27H2,1-2H3 |
InChIキー |
SWPZMYAHSYKNAF-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



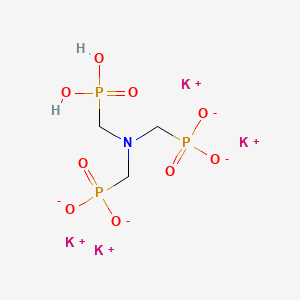

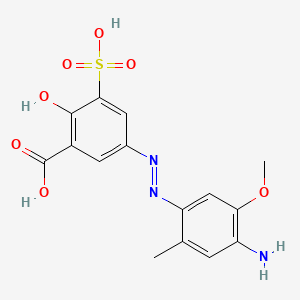


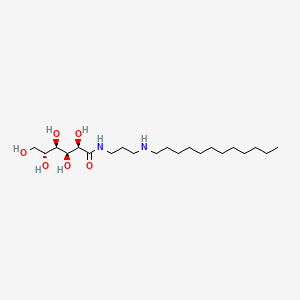
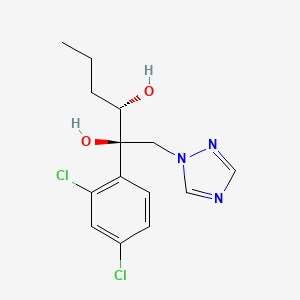
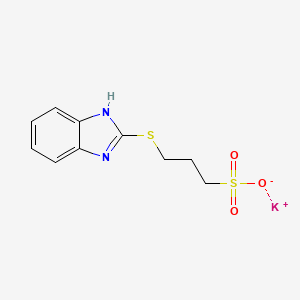
![1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy-](/img/structure/B12669438.png)
